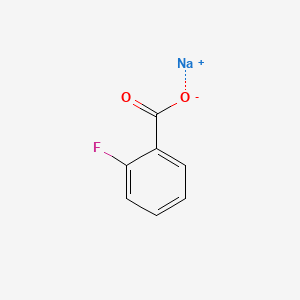

Sodium 2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

490-97-1 |

|---|---|

Molecular Formula |

C7H5FNaO2 |

Molecular Weight |

163.10 g/mol |

IUPAC Name |

sodium;2-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10); |

InChI Key |

YIZOXOUTDFWAOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F.[Na] |

Other CAS No. |

490-97-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of sodium 2-fluorobenzoate

Technical Whitepaper: Physicochemical Characterization and Applications of Sodium 2-Fluorobenzoate

Executive Summary this compound (CAS 490-97-1) represents a critical fluorinated aromatic building block in medicinal chemistry and metabolic research. Distinguished by the ortho-positioning of the fluorine atom, this compound exhibits unique steric and electronic properties that differentiate it from its non-fluorinated analog, sodium benzoate. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers optimizing drug formulation and metabolic tracer studies.

Chemical Identity & Structural Analysis

The structural uniqueness of this compound lies in the ortho-effect. The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the parent conjugate acid compared to benzoic acid.[1] Additionally, the steric bulk of the fluorine atom forces the carboxylate group out of coplanarity with the benzene ring, altering the resonance stabilization and binding affinity in biological systems.

Table 1: Chemical Identifiers

| Parameter | Detail |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 490-97-1 |

| Molecular Formula | C₇H₄FNaO₂ |

| Molecular Weight | 162.09 g/mol |

| SMILES | [Na+].[O-]C(=O)c1ccccc1F |

| Appearance | White to off-white crystalline powder |[2]

Physicochemical Parameters

Understanding the solubility profile and ionization behavior is paramount for formulation. While the free acid (2-fluorobenzoic acid) has limited aqueous solubility, the sodium salt is highly water-soluble, making it the preferred form for aqueous biological assays.

Table 2: Key Physicochemical Properties

| Property | Value | Context/Notes |

|---|---|---|

| Melting Point (Salt) | > 300°C (Decomposes) | Ionic lattice stability prevents melting below decomposition. |

| Melting Point (Free Acid) | 122–125°C | Precursor property; useful for purity checks. |

| Solubility (Water) | > 50 g/L (Est.) | High ionic solubility; free acid solubility is only ~7.2 g/L. |

| pKa (Conjugate Acid) | 3.27 | More acidic than benzoic acid (pKa 4.20) due to ortho-F electron withdrawal. |

| LogP (Free Acid) | 1.8 | Moderate lipophilicity; allows membrane permeability upon protonation. |

| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |

Solubility & pH Dependence

The solubility of this compound is pH-dependent. In acidic environments (pH < pKa 3.27), the equilibrium shifts toward the precipitation of the free acid, 2-fluorobenzoic acid. Researchers must maintain buffer pH > 4.5 to ensure the compound remains in its soluble, ionized salt form.

Figure 1: pH-dependent solubility equilibrium. Maintenance of pH above the pKa is critical to prevent precipitation of the free acid.

Synthesis & Purification Protocols

While commercial sources exist, in-house synthesis is often required for isotopic labeling (e.g., F-18 radiochemistry) or high-purity applications. The following protocol outlines the conversion of the acid precursor to the pharmaceutical-grade sodium salt.

Protocol: Neutralization and Crystallization

Objective: Convert 2-fluorobenzoic acid to this compound with >99% purity.

-

Stoichiometric Calculation: Weigh 2-fluorobenzoic acid (1.0 eq). Calculate Sodium Hydroxide (NaOH) requirement (0.98 eq). Note: Using a slight deficit of base prevents excess alkalinity in the final product.

-

Dissolution: Dissolve the acid in a minimum volume of Ethanol/Water (9:1 v/v) at 40°C.

-

Neutralization: Add 1M NaOH solution dropwise under constant stirring. Monitor pH; stop when pH reaches 7.0–7.2.

-

Concentration: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure until a thick slurry forms.

-

Crystallization: Add cold acetone (anti-solvent) to the slurry to induce precipitation of the sodium salt.

-

Filtration & Drying: Filter the white solid under vacuum. Wash with cold acetone. Dry in a vacuum oven at 60°C for 12 hours.

Figure 2: Step-by-step synthesis workflow for the conversion of 2-fluorobenzoic acid to its sodium salt.

Analytical Characterization

Rigorous characterization is required to validate identity and purity.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O): The aromatic protons exhibit a characteristic splitting pattern due to H-F coupling.

-

Key Signals: Multiplets in the 7.2–7.9 ppm range. The proton at C3 (adjacent to F) typically shows a distinct doublet of multiplets.

-

-

¹⁹F NMR (376 MHz, D₂O):

-

Chemical Shift:-112 to -115 ppm (referenced to CFCl₃).[3]

-

Utility: The single sharp peak makes this compound an excellent internal standard for quantitative ¹⁹F NMR or a metabolic tracer.

-

Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Phosphoric Acid to suppress ionization and improve peak shape).

-

Detection: UV at 230 nm (Benzoate absorption maximum).

-

Retention Time: The free acid species elutes earlier than non-fluorinated benzoic acid due to the polarity of the C-F bond, though pH of the mobile phase strongly dictates retention.

Stability & Handling

-

Thermal Stability: The salt is thermally stable up to >250°C. However, prolonged heating >100°C can drive off water of hydration if present.

-

Storage: Store in a tightly sealed container at room temperature (15–25°C). The salt is hygroscopic; exposure to high humidity can lead to clumping and water uptake, affecting weight-based dosing accuracy.

-

Safety:

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23698872, Sodium 2,6-difluorobenzoate (Analogous Structure Reference). Retrieved from [Link]

-

University of California, Santa Barbara. (2025). 19F Chemical Shifts and Coupling Constants Table. NMR Facility.[5][6] Retrieved from [Link]

Sources

Technical Whitepaper: Sodium 2-Fluorobenzoate (CAS 1011-27-4)

Executive Summary

Sodium 2-fluorobenzoate (CAS 1011-27-4) is the sodium salt of 2-fluorobenzoic acid, a fluorinated aromatic compound characterized by the substitution of a hydrogen atom with fluorine at the ortho position. This structural modification imparts unique physicochemical properties, including altered pKa, metabolic stability, and bioisosteric characteristics compared to non-fluorinated benzoate.

This guide details the chemical profile, synthesis methodologies, and critical applications of this compound. It specifically addresses its utility as a metabolic probe in microbial degradation studies, a corrosion inhibitor in material science, and a building block in the synthesis of fluorinated pharmaceuticals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of the fluorine atom at the C2 position creates a "blocking effect," preventing metabolic ring oxidation at the most reactive site while influencing the acidity of the carboxylic group via the inductive (-I) effect.

| Property | Data |

| Chemical Name | This compound |

| CAS Registry Number | 1011-27-4 (Primary); 490-97-1 (Generic/Hydrate) |

| Molecular Formula | C₇H₄FO₂Na |

| Molecular Weight | 162.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol |

| Melting Point | >300°C (Decomposes); Note: Precursor acid melts at 122°C |

| pKa (Conjugate Acid) | 3.27 (vs. 4.20 for benzoic acid) |

| Acidity Mechanism | Increased acidity due to electron-withdrawing inductive effect of o-fluorine |

Synthesis & Production Methodologies

Industrial & Laboratory Synthesis

The primary route to this compound involves the neutralization of 2-fluorobenzoic acid. The acid precursor is typically synthesized via the oxidation of 2-fluorotoluene or the Schiemann reaction of anthranilic acid.

Reaction Scheme:

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for the laboratory-scale preparation and purification of the salt.

Figure 1: Step-by-step workflow for the conversion of 2-fluorobenzoic acid to its sodium salt, emphasizing pH control to prevent excess alkalinity.

Mechanistic Applications

Metabolic Probe in Microbiology

This compound is extensively used to elucidate the degradation pathways of aromatic compounds by bacteria such as Pseudomonas species.

-

Mechanism: The fluorine substituent acts as a metabolic tag. In many pathways, the C-F bond is robust; however, specific dioxygenases can initiate defluorination.

-

Pathway Tracing: It helps distinguish between ortho and meta ring cleavage pathways. For instance, the degradation of 2-fluorobenzoate often proceeds via defluorination to form catechol, which then undergoes ortho-cleavage.

Visualization: Microbial Degradation Pathway

The following diagram illustrates the biodegradation mechanism where 2-fluorobenzoate is converted to catechol before ring fission.

Figure 2: Biodegradation pathway of 2-fluorobenzoate involving dioxygenation followed by spontaneous defluorination to yield catechol.

Drug Development & Bioisosterism

In medicinal chemistry, the ortho-fluorine substitution is strategic:

-

Conformation Control: The steric bulk of fluorine (Van der Waals radius 1.47 Å) forces the carboxyl group out of planarity with the phenyl ring, altering binding affinity.

-

pKa Modulation: The electron-withdrawing nature lowers the pKa (3.27) compared to benzoate (4.20), affecting drug ionization and membrane permeability at physiological pH.

Experimental Protocols

Protocol A: Preparation of this compound

Objective: To synthesize high-purity this compound from 2-fluorobenzoic acid for biological testing.

Materials:

-

2-Fluorobenzoic acid (CAS 445-29-4)

-

Sodium Bicarbonate (

) -

Ethanol (Absolute)

-

Deionized Water[1]

Procedure:

-

Stoichiometric Calculation: Weigh 1.40 g (10 mmol) of 2-fluorobenzoic acid. Calculate 0.84 g (10 mmol) of

. -

Dissolution: Dissolve the acid in 10 mL of ethanol.

-

Neutralization: Dissolve

in 5 mL of water. Slowly add this aqueous solution to the acid solution with stirring. Note: Evolution of -

Completion: Stir for 30 minutes until gas evolution ceases. Check pH; it should be approximately 7.5.

-

Isolation: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.

-

Purification: Recrystallize the resulting white solid from a minimal amount of hot ethanol/water (9:1).

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Validation:

-

1H NMR (

): Confirm the aromatic protons shift relative to the free acid. -

Melting Point: Verify the product does not melt at 122°C (indicative of unreacted acid) but remains solid >250°C.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a dust mask (N95) to prevent inhalation of fine powder.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The salt is hygroscopic; keep the container tightly sealed.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177745, 2-Fluorobenzoate. Retrieved from [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[2] Nature Protocols, 1(4), 1655–1661. (Contextual reference for fluorobenzoate labeling chemistry). Retrieved from [Link]

-

Emanuelsson, M. A. E., et al. (2007). Biodegradation of 2-fluorobenzoate in upflow fixed bed bioreactors operated with different growth support materials. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

Sources

Solubility of sodium 2-fluorobenzoate in water vs organic solvents

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Physicochemical properties, solubility profiling, solvation thermodynamics, and experimental determination protocols.

Executive Summary

Sodium 2-fluorobenzoate (CAS 490-97-1) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and metabolic probes.[1][2] Unlike its parent acid (2-fluorobenzoic acid), the sodium salt exhibits a distinct solubility profile driven by high lattice energy and strong ion-dipole interactions.[1]

This guide provides a technical analysis of its solubility behavior, contrasting the high aqueous solubility (>400 g/L) with its variable performance in organic solvents.[1] It addresses the "Fluorine Effect"—the unique electronic influence of the ortho-fluorine atom on crystal packing and solvation—and provides validated protocols for precise solubility determination in pre-clinical workflows.

Physicochemical Fundamentals

To predict and manipulate the solubility of this compound, one must understand the competition between Lattice Energy (

The Fluorine Effect

The ortho-position fluorine atom introduces two critical anomalies compared to non-fluorinated sodium benzoate:

-

Electronic Withdrawal: The high electronegativity of fluorine (

) pulls electron density from the carboxylate group, slightly reducing the basicity of the anion ( -

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is small enough to allow tight crystal packing but large enough to disrupt the solvation shell in sterically demanding alcohols (e.g., isopropanol).[1]

Solvation Thermodynamics

The dissolution process is governed by the equation:

-

In Water: The process is entropy-driven.[1][2] The breakdown of the rigid crystal lattice is energetically compensated by the formation of strong hydration shells around the

and 2-fluorobenzoate ions. -

In Organic Solvents: The dielectric constant (

) drops (Water

Solubility Profile: Water vs. Organic Solvents[1][2][3][4]

The following data consolidates empirical observations and comparative physicochemical modeling for this compound.

Table 1: Solubility Landscape (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limit | Mechanistic Driver |

| Aqueous | Water (pH 7) | Very High | > 400 g/L | Strong ion-dipole hydration; high dielectric shielding.[1][2] |

| Protics | Methanol | High | ~50–80 g/L | Good polarity; capable of solvating |

| Ethanol | Moderate | ~10–20 g/L | Increased alkyl chain length disrupts ionic solvation shell.[1][2] | |

| Isopropanol | Low | < 5 g/L* | Steric hindrance prevents effective ion separation.[1][2] | |

| Aprotics | Acetone | Very Low | < 1 g/L | Inability to solvate anions (no H-bond donors).[1][2] |

| Acetonitrile | Poor | < 2 g/L | High polarity but poor anion solvation; ion-pairing dominates.[1][2] | |

| Non-Polar | Hexane/Toluene | Insoluble | ~0 g/L | Lack of polarity; energy cost to break lattice is unrecoverable.[1][2] |

*Note: Values marked with an asterisk are comparative estimates based on sodium benzoate analogs, as specific gravimetric data for the 2-fluoro isomer is sparse in open literature. Commercial solutions are frequently sold at 40% w/v in water.

Visualization: Solvation Mechanism

The following diagram illustrates the competition between the crystal lattice and solvent interaction.

Caption: Mechanistic pathways of dissolution.[1][2] Water overcomes lattice energy via hydration; organic solvents favor ion-pairing or precipitation.[1][2]

Experimental Protocols (Self-Validating)

For drug development, precise solubility data is required.[1][2] Do not rely on visual estimation. Use this gravimetric "Shake-Flask" method, the gold standard for ionic salts.[1]

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit of this compound in a target solvent at a specific temperature.

Reagents:

Workflow:

-

Supersaturation: Add excess this compound to 10 mL of solvent in a sealed glass vial. Ensure solid persists at the bottom (indicates saturation).[1][6]

-

Equilibration:

-

Place vial in a thermomixer or shaking water bath at the target temperature (e.g., 25°C ± 0.1°C).

-

Agitate at 500 RPM for 24 hours . (Validation: Measure concentration at 24h and 48h; if values differ by >5%, extend time).

-

-

Filtration (Isothermal):

-

Pre-warm the syringe and filter to the target temperature to prevent precipitation during transfer.[1]

-

Filter 2 mL of the supernatant into a pre-weighed weighing boat or volumetric flask.

-

-

Quantification (Gravimetric):

Alternative (HPLC): For low-solubility organic solvents, gravimetry is inaccurate.[1][2] Use HPLC-UV (254 nm).[1]

-

Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1][2]

-

Standard: Calibrate using aqueous standards of this compound.

Process Implications: Extraction & Purification[1][3][10]

Understanding the solubility differential is key to purification strategies.[1]

The "pH Swing" Extraction

A common purification error is attempting to extract the sodium salt directly into organics.[1] Instead, exploit the pH-dependent solubility switch:

-

Aqueous Phase: this compound is dissolved in water (High Solubility).[1][2]

-

Acidification: Add HCl to drop pH < 2.

-

Reaction:

[1]

-

-

Organic Extraction: The resulting 2-fluorobenzoic acid is highly lipophilic.[1][2] Extract with Ethyl Acetate or DCM.[1]

-

Salt Regeneration: Back-extract with NaOH or Sodium Bicarbonate to return to the aqueous sodium salt form.[1][2]

Antisolvent Crystallization

To isolate pure crystals of this compound from an aqueous reaction mixture:

-

Method: Slowly add Isopropanol to the aqueous solution at 50°C, then cool to 4°C. The drop in dielectric constant forces the salt out of solution in high purity.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 490-97-1). Retrieved from

-

PubChem. 2-Fluorobenzoic Acid (Compound CID 9935) - Physicochemical Properties. National Library of Medicine.[1] Retrieved from

-

Pinho, S. P., & Macedo, E. A. (2005).[1] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 50(1), 29-32.[1] (Cited for comparative salt solubility trends in alcohols).

-

ChemicalBook. this compound MSDS and Solubility Data. Retrieved from [1][2]

-

Ambeed. this compound Safety Data Sheet (SDS). Retrieved from

Sources

Thermal Stability Profile of Sodium 2-Fluorobenzoate: A Characterization Framework

Topic: Thermal Stability Profile of Sodium 2-Fluorobenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 490-97-1) serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals and fine chemicals. Its thermal stability profile is a governing parameter for safe drying protocols, solid-state formulation, and reaction safety. This guide provides a comprehensive technical analysis of the salt's thermal behavior, establishing a rigorous experimental framework for determining decomposition kinetics and safety margins.

Key Insight: Unlike its parent acid (2-fluorobenzoic acid, mp 122–125 °C), the sodium salt exhibits high thermal stability typical of ionic benzoates, often exceeding 300 °C before significant degradation. However, the ortho-fluorine substituent introduces unique electronic effects that can alter decarboxylation kinetics compared to non-fluorinated analogues.

Physicochemical Identity & Structural Context

Before thermal profiling, the material's identity must be unequivocally established to rule out solvatomorphs which drastically skew TGA data.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 490-97-1 |

| Molecular Formula | |

| Molecular Weight | 162.09 g/mol |

| Structure | Benzene ring substituted at C1 with carboxylate (-COONa) and C2 with Fluorine (-F). |

| Key Feature | High electronegativity of ortho-F induces inductive stabilization of the carboxylate but may accelerate decarboxylation via steric strain relief at high temperatures. |

Theoretical Thermal Decomposition Pathway

Understanding the mechanism of failure is as important as the temperature of failure. The thermal degradation of this compound follows a multi-stage pathway, distinct from simple melting.

Predicted Degradation Logic

-

Dehydration (Ambient – 150 °C): Loss of surface or lattice water. Sodium salts are often hygroscopic; distinguishing hygroscopic water from stoichiometric hydrates is critical.

-

Anhydrous Stability Plateau (150 °C – ~350 °C): The crystalline lattice remains intact. No mass loss is expected.

-

Primary Decomposition (Onset > 350 °C):

-

Decarboxylation: Rupture of the

bond. -

Byproducts: Formation of fluorobenzene (transient), benzyne intermediates, and sodium carbonate (

). -

Secondary Reactions: At extreme temperatures (>500 °C), C-F bond cleavage may occur, potentially releasing HF in the presence of residual moisture, or forming NaF in the ash.

-

Mechanistic Visualization

The following diagram illustrates the logical flow of thermal stress response.

Caption: Theoretical thermal decomposition pathway of this compound from ambient to high-temperature residue.

Experimental Protocol: Thermal Analysis

To generate a valid stability profile, researchers must employ a coupled TGA/DSC approach. The following protocol ensures data integrity and reproducibility.

Instrumentation Setup

-

Technique: Simultaneous TGA/DSC (SDT).

-

Atmosphere: Nitrogen (

) at 50 mL/min (inert) to determine intrinsic stability; Air/Oxygen for oxidative stability. -

Crucibles: Alumina (

) pans (open or pin-hole lids) are preferred over aluminum to prevent reaction with the salt at high temperatures.

The "Self-Validating" Workflow

This protocol includes checkpoints to ensure the data is real and not an artifact of the instrument.

-

Baseline Subtraction: Run an empty crucible using the exact method before the sample. Subtract this baseline to remove buoyancy effects.

-

Sample Preparation: Grind sample to a fine powder to ensure uniform heat transfer. Mass: 5–10 mg (optimal for resolution).

-

Method:

-

Step 1: Equilibrate at 30 °C.

-

Step 2: Ramp 10 °C/min to 150 °C (Dehydration check).

-

Step 3: Isothermal hold 10 min (Ensure all volatiles leave).

-

Step 4: Ramp 10 °C/min to 600 °C (Decomposition).

-

-

Validation: If a mass loss is observed, check the DSC signal.

-

Endothermic + Mass Loss = Desolvation or Decomposition.

-

Endothermic + No Mass Loss = Melting (Unlikely for this salt before decomp).

-

Exothermic + Mass Loss = Oxidative combustion (if in air) or violent decomposition.

-

Analytical Logic Diagram

Caption: Decision tree for classifying thermal events during TGA/DSC analysis.

Data Interpretation & Expected Profile

Based on the behavior of structural analogues (Sodium Benzoate and Sodium 4-Fluorobenzoate), the following profile is the standard expectation for high-purity this compound.

| Parameter | Expected Range | Interpretation |

| 60–120 °C | Loss of physisorbed water or lattice water if hydrate. | |

| N/A | Salts often decompose before melting. If an endotherm appears without mass loss >300°C, it may be melting. | |

| 380–420 °C | The critical safety limit. Sodium benzoate typically decomposes ~410 °C. The 2-F substituent may lower this slightly due to steric strain. | |

| Mass Loss (Step 1) | ~1–5% | Moisture content (variable). |

| Mass Loss (Step 2) | ~15–20% | Loss of |

| Residual Mass | ~30–40% | High char yield and inorganic residue ( |

Comparative Note: The ortho-fluorine effect often makes the 2-fluoro isomer slightly less thermally stable than the 4-fluoro isomer due to the proximity of the electron-withdrawing fluorine to the carboxylate group, potentially facilitating the decarboxylation transition state.

Safety & Handling Implications

The thermal profile dictates specific safety protocols for drug development and scale-up:

-

Drying: Safe to dry at temperatures up to 150 °C to remove water/solvents without risk of degradation.

-

Processing: Extrusion or melt-processing with polymers (if used as a nucleating agent) must stay well below the

(recommended limit: 300 °C). -

Hazard: In the event of a fire or thermal runaway (>450 °C), the material may release Hydrogen Fluoride (HF) if a proton source is available, or toxic fluorinated organics. Appropriate scrubbing is required for exhaust gases during high-temperature analysis.

References

-

NIST Chemistry WebBook. Sodium Benzoate Thermochemical Data. National Institute of Standards and Technology. Link

-

Sigma-Aldrich. Safety Data Sheet: this compound. Merck KGaA. Link

- Moldoveanu, S. C. (2019). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier.

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Standard reference for physical properties of fluorobenzoic acids).

Crystal structure analysis of sodium 2-fluorobenzoate

The Crystal Structure Analysis of Sodium 2-Fluorobenzoate[1][2]

Part 1: Core Directive & Executive Summary

Executive Summary This technical guide outlines the structural elucidation of this compound (Na-2FB), a critical intermediate in the synthesis of fluorinated metal-organic frameworks (MOFs) and a model compound for studying halogen-mediated crystal packing. Unlike simple sodium benzoate, the introduction of an ortho-fluorine atom imposes steric strain and electronic repulsion that significantly alters the coordination geometry around the sodium cation. This guide details the synthesis, single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement protocols required to resolve these features.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Synthesis and Crystallization Protocol

The structural quality of Na-2FB is heavily dependent on the purity of the phase and the hydration state. Sodium carboxylates often form variable hydrates (

Reaction Logic: Direct neutralization is preferred over salt metathesis to prevent halide contamination (e.g., Cl⁻ from NaCl), which can disorder the lattice.

Step-by-Step Methodology:

-

Stoichiometric Neutralization:

-

Dissolve 10.0 mmol of 2-Fluorobenzoic Acid (pKa

3.27) in 20 mL of ethanol. -

Separately, dissolve 10.0 mmol of Sodium Hydroxide (NaOH) in 5 mL of deionized water.

-

Critical Step: Add the base solution dropwise to the acid solution under stirring at 60°C. The elevated temperature prevents premature precipitation of the hemi-salt.

-

-

Solvent Exchange & Aging:

-

Evaporate the solvent to near-dryness using a rotary evaporator.

-

Redissolve the white residue in a minimum volume of hot water/ethanol (90:10 v/v). The ethanol fraction lowers the dielectric constant, encouraging ion-pairing over solvation.

-

-

Crystal Growth (Slow Evaporation):

-

Filter the solution through a 0.45 µm PTFE syringe filter into a narrow scintillation vial.

-

Cover with Parafilm and poke 3-4 small holes. Store at 4°C.

-

Target: Colorless blocks or prisms suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) should appear within 5-7 days.

-

X-Ray Diffraction Data Collection Strategy

This compound crystals are likely to be monoclinic (Space group

Data Collection Parameters:

-

Temperature: Collect at 100 K using a Cryostream.

-

Reasoning: Sodium atoms often exhibit large thermal ellipsoids (dynamic disorder) at room temperature due to shallow potential wells in the coordination sphere. Cooling freezes this motion, allowing precise resolution of Na-O bond distances.

-

-

Source: Mo-K

(-

Selection: Mo is preferred to minimize absorption, though Na and F are light atoms. If crystals are small (<0.1 mm), Cu radiation provides higher flux for better signal-to-noise.

-

-

Resolution: Aim for

Å or better to resolve the electron density of the fluorine atom vs. the hydroxyl/water oxygen atoms.

Structure Solution and Refinement

The Ortho-Fluorine Challenge: The fluorine atom at the 2-position creates a "steric clash" with the carboxylate group. In the free acid, the carboxylate twists out of the phenyl plane to relieve this. In the sodium salt, the Na-O interactions compete with this twist.

Refinement Protocol:

-

Phasing: Use SHELXT (Intrinsic Phasing). The Na+ ion is the heaviest scatterer and will anchor the solution.

-

Assignment:

-

Locate the Na+ ion and the carboxylate group first.

-

Identify the Fluorine atom.[3] Validation: The C-F bond length should be

Å, whereas C-H is

-

-

Hydrogen Bonding:

-

Locate water hydrogens in the difference Fourier map (

). -

Refine with DFIX restraints if necessary (O-H

0.85 Å).

-

-

Weighting Scheme: Adjust the weighting scheme (

) in the final cycles to flatten the variance trend.

Structural Description & Analysis

Coordination Environment:

The Na+ cation in fluorobenzoates typically adopts a distorted octahedral (

-

Ligands: 4-5 Oxygens from carboxylate groups (bridging and chelating) + 1-2 Oxygens from water molecules.

-

Na...F Interactions: Check for Na...F distances

Å. While F is hard and electronegative, it is a poor ligand for Na+ compared to Oxygen. However, in the solid state, packing forces often force a "contact" that influences the lattice energy.

Packing Motif (Bilayer): Alkali benzoates typically form amphiphilic bilayers :

-

Hydrophilic Core: Na+ polyhedra and carboxylate heads form infinite inorganic chains or sheets.

-

Hydrophobic Exterior: Phenyl rings extend outward, interdigitating via

- -

2-Fluoro Effect: The fluorine atom disrupts the efficient edge-to-face packing seen in unsubstituted benzoates, often expanding the

-axis or altering the inter-layer spacing.

Part 3: Visualization & Formatting

Table 1: Crystallographic Data Summary (Representative/Expected)

| Parameter | Value / Range (Expected) | Description |

| Formula | Likely a monohydrate ( | |

| Crystal System | Monoclinic | Most common for low-symmetry organic salts. |

| Space Group | Centrosymmetric; favors efficient packing. | |

| Unit Cell ( | 6.5 - 11.0 Å | Axis typically defined by stacking distance. |

| Unit Cell ( | 3.5 - 6.0 Å | Short axis often corresponds to |

| Unit Cell ( | 20.0 - 30.0 Å | Long axis accommodates the bilayer width. |

| Coordination | Na-O (2.3 - 2.5 Å) | Ionic bonds driving the lattice formation. |

| R-Factor ( | < 5.0% | Target for publication-quality data. |

Experimental Workflow Diagram

Figure 1: Optimized workflow for the synthesis and crystallographic resolution of this compound.

Structural Logic & Packing Diagram

Figure 2: Schematic of the expected bilayer packing and coordination environment. The Na-O interactions form the structural spine, while the Fluorine atom influences the tilt of the hydrophobic phenyl tails.

References

-

Sertçelik, M., et al. (2009).[5] Tetraaquabis(nicotinamide-κN1)nickel(II) bis(2-fluorobenzoate). Acta Crystallographica Section E. Link

- Context: Describes the use of this compound as a ligand source and details the disorder of the 2-fluorobenzo

-

Perpétuo, I. P., & Janczak, J. (2002). Structure of 2-fluorobenzoic acid. Acta Crystallographica Section C. Link

- Context: Provides the baseline structural parameters for the free acid, crucial for calculating the salt form

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids.... Arkivoc. Link

- Context: Modern synthesis protocols for fluorobenzoic acid deriv

-

Smith, G., et al. (2013). Coordination Polymeric Structures in the Sodium Salt of 4-chloro-3-nitrobenzoic Acid.... Journal of Chemical Crystallography. Link

- Context: Authoritative reference on the coordination geometry (NaO5/NaO6)

-

NIST Chemistry WebBook. Benzoic acid, 2-fluoro-. Link

- Context: Standard physicochemical d

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bis(μ-2-fluorobenzoato-1:2κ2 O:O′)(2-fluorobenzoato-1κ2 O,O′)(2-fluorobenzoato-2κO)dinicotinamide-1κN 1,2κN 1-dizinc(II)–2-fluorobenzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 5. journals.iucr.org [journals.iucr.org]

UV-Vis absorption spectrum of sodium 2-fluorobenzoate

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Sodium 2-fluorobenzoate

Introduction

This compound, the sodium salt of 2-fluorobenzoic acid, is an important chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its characterization is a critical step in quality control and process monitoring. Among the analytical techniques available, Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, non-destructive, and cost-effective method for both qualitative identification and quantitative determination.[1] This guide provides a comprehensive overview of the theoretical principles, practical considerations, and a detailed experimental protocol for analyzing the , tailored for researchers and professionals in drug development.

Theoretical Foundations of the UV-Vis Spectrum

The absorption of UV-Vis radiation by a molecule corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state.[2] In organic molecules, these transitions primarily involve bonding (π and σ) and non-bonding (n) electrons. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule responsible for light absorption.[3][4]

For this compound, the primary chromophore is the substituted benzene ring. The π-electron system of the aromatic ring gives rise to characteristic π → π* transitions.[2] In the benzene chromophore, these transitions typically result in three absorption bands: a very strong primary band near 184 nm, a second primary band around 202 nm, and a weaker, structured secondary band around 255 nm.[2] The latter two are often referred to as the B-band (Benzenoid) and C-band, respectively, and are the most commonly studied as they fall within the range of standard spectrophotometers.[5][6]

The presence of substituents on the benzene ring—in this case, the carboxylate group (-COO⁻Na⁺) and the fluorine atom (-F)—alters the energy levels of the molecular orbitals. This modification leads to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.[7]

-

Carboxylate Group (-COO⁻): This electron-withdrawing group, when conjugated with the benzene ring, typically causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths.[7]

-

Fluoro Group (-F): As a halogen, fluorine acts as an auxochrome. While it is highly electronegative, its lone pairs can participate in resonance, influencing the π-system of the ring and further modifying the absorption spectrum.

Key Factors Influencing the Absorption Spectrum

The precise absorption profile of this compound in solution is not static; it is highly dependent on its chemical environment, most notably pH and the choice of solvent.

The Critical Role of pH

The most significant factor influencing the spectrum is the solution's pH. This compound is the salt of a weak acid, 2-fluorobenzoic acid, which has a pKa of approximately 3.27.[8][9] This means that in aqueous solution, an equilibrium exists between the protonated (acid) form and the deprotonated (anion or conjugate base) form.

-

At pH < 3.27: The equilibrium favors the protonated 2-fluorobenzoic acid.

-

At pH > 3.27: The equilibrium strongly favors the deprotonated 2-fluorobenzoate anion, which is the species present when the sodium salt is dissolved in neutral water.

These two forms are distinct chromophores and will exhibit different absorption spectra. Studies on the parent compound, benzoic acid, show that the deprotonated benzoate anion absorbs at a shorter wavelength (a hypsochromic or blue shift) compared to the neutral acid.[6] Specifically, the B-band of benzoic acid shifts from ~230 nm to ~225 nm upon deprotonation, while the C-band shifts from ~274 nm to ~269 nm.[6] A similar hypsochromic shift is expected for the 2-fluoro derivative upon moving from an acidic to a basic or neutral pH.

Caption: pH-driven equilibrium and its effect on the UV-Vis spectrum.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the electronic transitions. Polar solvents can stabilize the ground state or the excited state differently, leading to spectral shifts.[4] For benzoic acid and its derivatives, the B-band is generally less sensitive to solvent effects, while the C-band can show noticeable shifts.[6] For instance, water can cause a hypsochromic (blue) shift of the C-band.[6] When selecting a solvent, consistency is paramount for reproducible results. Ultrapure water is the ideal solvent for analyzing this compound, as the compound is highly soluble.[10] For studying the protonated form, a solvent like ethanol or a buffered acidic aqueous solution would be required.

Experimental Protocol for Spectral Acquisition

This protocol provides a self-validating framework for obtaining a reliable UV-Vis absorption spectrum.

Materials and Instrumentation

-

Analyte: High-purity this compound (e.g., ≥98%).[11]

-

Solvent: Deionized, ultrapure water (or other specified solvent like ethanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.[12]

-

Sample Holders: Matched 1 cm path length quartz cuvettes (required for measurements below 350 nm).[12]

-

Glassware: Calibrated Class A volumetric flasks and pipettes.

Detailed Step-by-Step Procedure

-

Instrument Preparation:

-

Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure source stability.[12]

-

-

Solvent Selection and Blank Preparation:

-

Fill a quartz cuvette with the chosen solvent (e.g., ultrapure water). This will serve as the reference or "blank."

-

Causality: The blank is used to zero the instrument, ensuring that any absorbance measured is due solely to the analyte, not the solvent or the cuvette itself.[13]

-

-

Baseline Correction:

-

Place the blank cuvette in both the reference and sample holders of the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 200–400 nm). This corrects for any inherent absorbance of the solvent and optical inequalities.[13]

-

-

Stock Solution Preparation (Example: 100 µg/mL):

-

Accurately weigh 10.0 mg of this compound.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the solid in a small amount of the solvent, then dilute to the mark. Mix thoroughly. This creates a 100 µg/mL (or 0.1 mg/mL) stock solution.

-

-

Working Solution Preparation:

-

Sample Measurement:

-

Empty the blank cuvette from the sample holder and rinse it with the working solution before filling it with the working solution.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan. The software will plot absorbance versus wavelength.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax). For sodium benzoate, the λmax is typically around 225-230 nm.[1][10] A similar range is expected for the 2-fluoro derivative.

-

For quantitative analysis, measure the absorbance of each standard at the primary λmax and plot a calibration curve of Absorbance vs. Concentration. The linearity (R² ≥ 0.999) validates the method according to the Beer-Lambert Law.[10]

-

Caption: Standard experimental workflow for UV-Vis spectral acquisition.

Expected Spectral Data and Interpretation

While a definitive experimental spectrum requires laboratory measurement, we can predict the key features based on analogous compounds. The UV-Vis spectrum of this compound in a neutral aqueous solution is expected to show two main absorption bands in the 200-300 nm region.

| Species | Form | Expected B-Band (λmax) | Expected C-Band (λmax) | Rationale & Comments |

| This compound | Anion (in Water, pH 7) | ~225 nm | ~275 nm | The deprotonated form is dominant. A hypsochromic (blue) shift is expected relative to the protonated acid form, similar to the behavior of benzoic acid.[6] |

| 2-Fluorobenzoic Acid | Acid (in 0.1M HCl, pH 1) | ~230 nm | ~280 nm | The protonated form is dominant. The spectrum is expected to be red-shifted compared to the anion.[6] |

The B-band will be significantly more intense (higher molar absorptivity) than the C-band, which may appear as a broader, lower-intensity peak or a shoulder on the tail of the main absorption band.[5][6] Any deviation from this expected pattern could indicate the presence of impurities or degradation products, highlighting the utility of UV-Vis spectroscopy in quality assessment.

Conclusion

The is governed by the π → π* electronic transitions of its substituted aromatic ring. The spectral profile is highly sensitive to pH, due to the equilibrium between the protonated acid and deprotonated anion, and can also be influenced by solvent polarity. By following a robust and self-validating experimental protocol, researchers can reliably use UV-Vis spectroscopy for the rapid characterization and quantification of this important compound. Understanding the interplay of these factors is essential for accurate interpretation and application in a drug development and quality control setting.

References

-

Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

NIST Technical Series Publications. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]

-

Scilit. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

-

University of Washington. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]

-

Request PDF. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

-

Shemesh, I., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

-

Wikipedia. 2-Fluorobenzoic acid. [Link]

-

DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]

-

ResearchGate. The UV-Vis absorption spectra of 1 and 2. [Link]

-

PubChem. 2-Fluorobenzoic acid. [Link]

-

NSF Public Access Repository. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]

-

Michigan State University Chemistry. UV-Visible Spectroscopy. [Link]

-

ResearchGate. How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry?. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

International Journal of Pharmaceutical Sciences. Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. [Link]

-

University of Regensburg. UV-Vis Spectroscopy. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

UCSD Libraries. Data from: Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

-

SlideShare. Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. [Link]

-

Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

-

ResearchGate. (a) UV spectrum of standard sodium benzoate. [Link]

-

PubChem. Sodium 3-fluorobenzoate. [Link]

-

CP Lab Safety. This compound, min 98%, 100 grams. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. 9afi.com [9afi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. calpaclab.com [calpaclab.com]

- 12. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 13. engineering.purdue.edu [engineering.purdue.edu]

Thermodynamic Profiling of Fluorinated Benzoate Salts in Pharmaceutical Solid-State Chemistry

Executive Summary

This technical guide provides a comprehensive framework for the thermodynamic characterization of fluorinated benzoate salts, a critical class of compounds in modern drug development. With the pharmaceutical industry increasingly relying on salt formation to enhance the solubility, bioavailability, and stability of Active Pharmaceutical Ingredients (APIs), fluorinated counterions offer unique advantages. The high electronegativity, small van der Waals radius, and lipophilicity of the fluorine atom allow for precise tuning of crystal lattice energies and solvation enthalpies. This guide details the theoretical underpinnings, experimental protocols, and data interpretation strategies required to master this domain.

Theoretical Framework: The Fluorine Effect in Crystal Lattices

The thermodynamic Role of Fluorine

In benzoate salts, the substitution of hydrogen with fluorine alters the thermodynamic landscape through three primary mechanisms:

-

Electronic Modulation: Fluorine is the most electronegative element ($ \chi \approx 3.98 $), significantly increasing the acidity of the parent benzoic acid (lowering pKa). This ensures a larger

between the acid and the basic API, promoting stable salt formation (proton transfer) over weak cocrystal formation. -

Lattice Energy (

): The C-F bond is highly polar but non-polarizable. In the solid state, C-F units often segregate, forming weak interaction channels that can lower the lattice energy relative to non-fluorinated analogs, potentially enhancing solubility. -

Hydration Propensity: Fluorinated benzoates, particularly ortho-isomers, show a high propensity for forming hydrates. The fluorine atom can accept weak hydrogen bonds, stabilizing water molecules within the lattice, which profoundly impacts the enthalpy of solution (

).

Isomeric Impact: Ortho, Meta, Para

The position of the fluorine atom dictates the lattice packing efficiency and thermodynamic stability:

-

Ortho- (2-F): Creates steric strain and strong inductive effects close to the carboxylate group. Often leads to lower melting points and higher solubility due to disrupted packing.

-

Para- (4-F): Maintains molecular symmetry, often facilitating tighter packing and higher lattice energies (higher melting points, lower solubility).

Experimental Methodologies

Protocol A: Synthesis of Fluorinated Benzoate Salts

Objective: Isolate pure, crystalline salts of a basic API with isomeric fluorobenzoic acids (2-, 3-, 4-FBA).

Reagents:

-

API (Weak base, e.g., Norfloxacin, Ribociclib).

-

Counterions: 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid.

-

Solvent: Ethanol/Water (95:5 v/v) or Acetonitrile.

Workflow:

-

Stoichiometric Calculation: Calculate 1:1 molar equivalents of API and Acid.

-

Dissolution: Dissolve the API in the minimum volume of hot solvent (

). Separately dissolve the acid counterion. -

Mixing: Slowly add the acid solution to the API solution under constant stirring (300 RPM).

-

Nucleation Induction:

-

Method A (Slow Evaporation): Allow solvent to evaporate at ambient temperature (

) over 24-48 hours. -

Method B (Anti-solvent): If precipitation does not occur, add cold diethyl ether dropwise until turbidity is observed.

-

-

Harvesting: Filter crystals via vacuum filtration (0.45

PTFE membrane). -

Drying: Dry under vacuum at

for 12 hours to remove unbound solvent. Crucial: Do not overheat, as fluorinated salts may dehydrate or undergo phase transitions.

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Determine melting point (

Instrumentation: Differential Scanning Calorimetry (e.g., TA Instruments DSC 2500) and Thermogravimetric Analysis (TGA).[1]

Step-by-Step:

-

Calibration: Calibrate DSC using Indium (

, -

Sample Preparation: Weigh 2–5 mg of dried salt into a Tzero aluminum pan.

-

Encapsulation:

-

Anhydrous samples: Crimp with a pinhole lid (allows gas escape).

-

Hydrates/Solvates: Use hermetically sealed pans to detect dehydration endotherms accurately.

-

-

Heating Cycle:

-

Equilibrate at

.[2] -

Ramp at

to -

Purge gas: Nitrogen at 50 mL/min.

-

-

Data Processing:

-

Integrate the melting endotherm to calculate

(kJ/mol). -

Correlate TGA weight loss steps with DSC endotherms to identify desolvation events.

-

Protocol C: Equilibrium Solubility Determination

Objective: Measure thermodynamic solubility (

-

Slurry Preparation: Add excess salt to 10 mL of buffer (pH 1.2, 6.8, and water) in a glass vial.

-

Equilibration: Shake at

for 24 hours (orbital shaker, 200 RPM). -

Filtration: Filter supernatant using a syringe filter (0.22

PVDF). Note: Pre-saturate the filter to prevent drug adsorption. -

Quantification: Analyze filtrate via HPLC-UV.

-

Solid Phase Analysis: Analyze the remaining solid residue by PXRD (Powder X-Ray Diffraction) to ensure no phase conversion (e.g., salt disproportionation) occurred during the experiment.

Visualization of Workflows

Thermodynamic Characterization Logic

The following diagram illustrates the decision matrix for characterizing these salts, ensuring self-validating results.

Caption: Figure 1: Logical workflow for the solid-state thermodynamic characterization of fluorinated salts.

Born-Haber Cycle for Salt Solubility

Understanding solubility requires analyzing the energy penalties (Lattice Energy) vs. gains (Solvation Energy).

Caption: Figure 2: Simplified Born-Haber cycle. Solubility is favored when

Data Analysis & Case Studies

Comparative Thermodynamics of Isomers

Data synthesized from pharmaceutical salt studies (e.g., Norfloxacin, Ribociclib) reveals distinct trends based on the fluorine position.

| Property | 2-Fluorobenzoate (Ortho) | 4-Fluorobenzoate (Para) | Mechanistic Explanation |

| Melting Point ( | Generally Lower | Generally Higher | Para isomers pack more symmetrically, maximizing lattice interactions. Ortho fluorine creates steric bulk, lowering lattice stability. |

| Solubility ( | Higher | Lower | Lower lattice energy ( |

| Hydration State | High tendency (Hydrates) | Low tendency (Anhydrous) | The ortho-fluorine can participate in intramolecular H-bonding or trap water in voids created by steric clash. |

| Acidity (pKa) | ~3.27 | ~3.98 | Strong inductive effect (-I) close to COOH in ortho increases acidity, strengthening ionic bond character with API. |

Case Study: Norfloxacin Salts

In the study of Norfloxacin (NOR) salts, the thermodynamic distinction is clear:

-

NOR-2-Fluorobenzoate:

. Exhibited higher aqueous solubility due to the disruption of the planar packing stack common in fluoroquinolones. -

NOR-4-Fluorobenzoate:

. Showed tighter packing and slightly lower solubility. -

Insight: While the melting points are similar, the enthalpy of solution differs. The 2-F salt often dissolves faster (kinetic advantage) due to weaker surface energy barriers.

References

-

Wang, S. H., et al. (2026).[3] Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Open Access Library Journal.[3] [Link]

-

Sangwan, S., & Swapna, B. (2024).[4] Enhanced Dissolution and Diffusion of Ribociclib by Salt Formation with Fluorobenzoic Acid Coformers. Crystal Growth & Design. [Link][4]

-

Perlovich, G. L. (2024). Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredients. Journal of Biomedical Research & Environmental Sciences. [Link]

-

PubChem. (2025).[5] Sodium 2-fluorobenzoate Compound Summary. National Library of Medicine. [Link]

-

Kuş, N., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Journal of Chemical Physics. [Link]

Sources

Precision Analytics of Sodium 2-Fluorobenzoate: Molecular Weight, Formula Weight, and Applications

Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Sodium 2-fluorobenzoate (CAS: 490-97-1)

Executive Summary

This compound (C₇H₄FNaO₂) is a specialized fluorinated aromatic salt increasingly utilized in drug development as a metabolic probe, a crystallographic co-former, and a quantitative NMR (qNMR) standard. While often treated as a simple reagent, the distinction between its Molecular Weight (MW) and Formula Weight (FW) is critical for high-precision stoichiometry, particularly in metabolic flux analysis and mass spectrometry.

This guide moves beyond basic definitions to provide a rigorous framework for the synthesis, characterization, and analytical application of this compound, emphasizing the impact of isotopic distribution and hydration states on experimental accuracy.

Chemical Identity & Physical Constants

The precise characterization of this compound requires differentiating between the theoretical mass of the molecule and the bulk mass used in laboratory weighing.

Molecular vs. Formula Weight Definitions

-

Molecular Weight (MW): Often refers to the Monoisotopic Mass in analytical contexts (MS), calculated using the mass of the most abundant isotopes (

). -

Formula Weight (FW): The Average Mass used for stoichiometric calculations (weighing), accounting for the natural abundance of isotopes (e.g.,

).

Quantitative Data Summary

| Parameter | Value | Context |

| CAS Number | 490-97-1 | Registry ID |

| Linear Formula | C₇H₄FNaO₂ | Stoichiometry |

| Average Mass (FW) | 162.09 g/mol | For weighing/dosing |

| Monoisotopic Mass | 162.0093 Da | For High-Res Mass Spec (HRMS) |

| Exact Mass | 162.009308 | Calculated |

| pKa (Acid) | 3.27 | Acidity of conjugate acid (2-fluorobenzoic acid) |

| Solubility | >50 mg/mL (H₂O) | High aqueous solubility aids biological assays |

Critical Insight: Unlike chlorinated analogs, fluorine is monoisotopic (

= 100% abundance). This simplifies Mass Spec interpretation (no M+2 peak from halogen isotopes) but requires precise calibration forsatellite peaks in NMR.

Synthesis & Salt Formation Protocol

The purity of this compound is contingent on the synthesis of its precursor, 2-fluorobenzoic acid, and the subsequent neutralization step. Commercial samples often contain residual free acid or excess alkali, altering the effective Formula Weight.

Synthesis Workflow (Diazotization Route)

The most robust synthesis involves the Schiemann reaction sequence starting from anthranilic acid.

Figure 1: Step-wise synthesis logic from anthranilic acid to the sodium salt.

Protocol: Precision Salt Formation

Objective: Generate anhydrous this compound free of buffering contaminants.

-

Dissolution: Dissolve 10.0 mmol (1.401 g) of pure 2-fluorobenzoic acid in 10 mL of HPLC-grade methanol.

-

Neutralization: Add 10.0 mmol of Sodium Hydroxide (1.0 M standard solution) dropwise under continuous stirring.

-

Control Point: Monitor pH.[1] Stop exactly at pH 7.0–7.2. Excess NaOH creates a hygroscopic impurity (

) that skews the FW.

-

-

Evaporation: Remove solvent via rotary evaporation at 40°C.

-

Drying: Dry the white residue in a vacuum oven at 60°C for 24 hours over

. -

Validation: Perform TGA (Thermogravimetric Analysis) to confirm <0.5% water content.

Analytical Applications

Quantitative -NMR (qNMR)

This compound is a premier internal standard for qNMR due to its high solubility, stability, and distinct chemical shift (~ -110 ppm to -115 ppm relative to

Protocol for qNMR:

-

Standard Preparation: Weigh ~10 mg of this compound (record to 0.001 mg).

-

Solvent: Dissolve in

(for biological samples) or -

Acquisition:

-

Pulse Angle: 90°.

-

Relaxation Delay (D1): Must be

. (The -

Offset: Center the spectral window to cover both the analyte and the benzoate standard.

-

-

Calculation:

Where

Metabolic Tracing

In drug metabolism studies (DMPK), fluorinated benzoates act as "dead-end" metabolites or specific inhibitors. The fluorine atom blocks oxidation at the ortho-position, forcing metabolic flux through alternative pathways (e.g., glycine conjugation to form fluorohippurates).

Figure 2: Metabolic fate of 2-fluorobenzoate. The fluorine substituent sterically and electronically inhibits ring oxidation, channeling flux toward glycine conjugation.

Handling & Quality Control

Hygroscopicity and "Effective" Formula Weight

Sodium salts of carboxylic acids are prone to forming hydrates. While the anhydrous FW is 162.09, exposure to ambient humidity can lead to the formation of a hemihydrate or monohydrate.

-

Anhydrous FW: 162.09 g/mol [3]

-

Monohydrate FW:

g/mol

Recommendation: Always store in a desiccator. For critical stoichiometric work (e.g., preparing a 1.000 mM stock solution), determine the water content via Karl Fischer titration immediately before weighing, or dry the solid at 105°C for 2 hours.

Stability

The C-F bond is extremely robust (approx. 116 kcal/mol). This compound is stable in aqueous solution at neutral pH for months. However, under highly acidic conditions (pH < 2), the free acid (2-fluorobenzoic acid) may precipitate due to its lower solubility.

References

-

Sigma-Aldrich. this compound Product Specification & CAS 490-97-1 Data. Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Available at:

-

Mouttaki, H., et al. (2008). "Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus."[4] Applied and Environmental Microbiology. Available at:

-

Takamura, Y., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[5] Journal of Chemical Metrology. Available at:

-

BenchChem. Technical Guide to 2-Fluorobenzoic Acid: Structure and Synthesis. Available at:

Sources

Theoretical Framework: The Anatomy of the Ortho-Fluorine Effect

The Ortho-Fluorine Effect in Benzoate Architectures: Electronic Modulation, Conformational Dynamics, and Medicinal Utility

Executive Summary The strategic introduction of fluorine at the ortho position of benzoate scaffolds represents a high-impact tactic in modern rational drug design. Unlike heavier halogens, fluorine’s unique "ortho effect" is driven less by steric bulk and more by a potent combination of inductive electron withdrawal (-I), resonance donation (+R), and electrostatic field effects. This guide analyzes these electronic perturbations, quantifying their impact on acidity (pKa), hydrolytic stability, and conformational pre-organization, providing actionable protocols for their characterization in medicinal chemistry campaigns.

The electronic behavior of o-fluorobenzoates is governed by the competition between the high electronegativity of fluorine (

Electronic Vector Analysis

In an unsubstituted benzoate, the carboxylate group conjugates with the aromatic ring. Introducing an ortho-fluorine creates a distinct electronic environment:

-

Inductive Effect (-I): Fluorine strongly withdraws electron density through the

-framework. This stabilizes the developing negative charge on the carboxylate oxygen during ionization or nucleophilic attack, significantly increasing acidity and electrophilicity. -

Resonance Effect (+R): Fluorine donates electron density into the

-system via -

Dipole Minimization: The C-F bond creates a strong dipole. To minimize electrostatic repulsion with the carbonyl oxygen lone pairs, the ester group often adopts a specific conformation (trans-like) or twists out of plane, though less so than with o-chloro or o-bromo analogs due to fluorine's small Van der Waals radius (

Å).

Caption: Vector map illustrating the competing Inductive (-I) and Resonance (+R) effects, alongside the through-space Field Effect governing the reactivity of o-fluorobenzoates.

Physicochemical Consequences[2][3][4][5][6][7][8][9]

Acidity Modulation (pKa Shifts)

The ortho-fluorine substitution significantly enhances the acidity of the parent benzoic acid (and by extension, the electrophilicity of the ester). This is a direct measure of the stabilization of the conjugate base.

Table 1: Comparative Acidity of Halogenated Benzoic Acids

| Compound | Substituent | pKa (H₂O) | ΔpKa (vs. H) | Dominant Mechanism |

| Benzoic Acid | -H | 4.20 | 0.00 | Reference |

| o-Fluorobenzoic | -F | 3.27 | -0.93 | Strong -I stabilization of anion |

| o-Chlorobenzoic | -Cl | 2.94 | -1.26 | -I + Steric inhibition of resonance |

| p-Fluorobenzoic | -F | 4.14 | -0.06 | +R counteracts -I significantly |

| m-Fluorobenzoic | -F | 3.87 | -0.33 | Pure -I (no resonance opposition) |

Note: While o-F is a strong acidifying group, it is weaker than o-Cl because the small size of F allows some coplanarity, permitting the +R effect to oppose the -I effect slightly more than in the sterically twisted o-Cl analog.

Conformational Dynamics

Unlike o-methyl or o-iodo groups, o-fluorine does not sterically forbid planarity. However, it alters the energetic landscape. The "locked" conformation often observed in o-fluorobenzoates is driven by electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen.

-

Preferred Conformation: The carbonyl oxygen tends to orient anti to the fluorine (dihedral angle

) to minimize dipole repulsion. -

Metabolic Implication: This conformational bias can reduce the entropic penalty of binding to a receptor if the bio-active conformation matches this low-energy state (pre-organization).

Reactivity Profile: Hydrolytic Stability

For drug developers, the hydrolysis rate of benzoate esters determines plasma half-life. o-Fluorine accelerates hydrolysis under alkaline conditions (saponification) but can retard enzymatic hydrolysis depending on the pocket size.

Mechanism:

-

Nucleophilic Attack: The -I effect increases the partial positive charge (

) on the carbonyl carbon. -

Transition State: The tetrahedral intermediate is stabilized by the electron-withdrawing fluorine.

-

Leaving Group: No direct effect, as the leaving group is the alcohol portion.

Table 2: Relative Alkaline Hydrolysis Rates (k_rel)

| Benzoate Ester | Relative Rate ( | Kinetic Driver |

| Unsubstituted | 1.0 | Standard |

| o-Fluoro | 4.2 | Inductive activation > Steric shielding |

| o-Chloro | 2.1 | Steric shielding counteracts Inductive activation |

| p-Fluoro | 1.4 | Weak activation |

| o-Nitro | 18.5 | Massive Inductive/Mesomeric activation |

Insight:o-Fluorine provides a "Goldilocks" zone—activating the ester for reactivity without the massive steric bulk of o-iodo or the extreme lability caused by o-nitro.

Experimental Protocols

Protocol A: Synthesis of o-Fluorobenzoates (Steglich Esterification)

Context: Standard Fischer esterification can be sluggish with ortho-substituents. The Steglich method using DCC/DMAP is preferred for its mild conditions and efficiency with sterically modulated substrates.

Reagents:

-

o-Fluorobenzoic acid (1.0 equiv)

-

Target Alcohol (R-OH) (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

-

Dissolution: Dissolve o-fluorobenzoic acid and R-OH in anhydrous DCM under

atmosphere. -

Catalyst Addition: Add DMAP in one portion.

-

Activation: Cool reaction to 0°C. Dropwise add DCC dissolved in minimal DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor via TLC (formation of UV-active non-polar spot).

-

Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Purification: Wash filtrate with 0.5N HCl (remove DMAP), sat.

(remove unreacted acid), and brine. Dry over -

Isolation: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Kinetic Determination of Hydrolytic Stability

Context: This assay quantifies the susceptibility of the benzoate to chemical hydrolysis, a proxy for plasma stability.

System:

-

Method: UV-Vis Spectrophotometry (monitoring disappearance of ester or appearance of carboxylate).

-

Conditions: Pseudo-first-order kinetics (excess base).

Caption: Workflow for the kinetic determination of hydrolytic stability using UV-Vis spectrophotometry.

Step-by-Step:

-

Preparation: Prepare a 10 mM stock solution of the o-fluorobenzoate in Acetonitrile (MeCN).

-

Buffer: Prepare 0.1 M NaOH or Phosphate buffer (pH 12.0) to ensure rapid, measurable hydrolysis. Thermostat to 37°C.

-

Initiation: Inject 20 µL of stock into 2.0 mL of buffer in a quartz cuvette. Invert quickly to mix.

-

Monitoring: Immediately start UV-Vis kinetic mode. Monitor the absorbance decrease at the ester's

(typically 230-240 nm) or the shift to the benzoate ion peak. -

Calculation:

-

Plot

vs. time ( -

The slope

. -

Half-life

.

-

Medicinal Chemistry Applications

Metabolic Blocking

The C-F bond (116 kcal/mol) is metabolically inert. Placing fluorine at the ortho position protects the ring from oxidative metabolism (e.g., by CYP450s) at that site, and often at the para position as well, by deactivating the ring towards electrophilic enzymatic species (e.g., Compound I of CYP450).

Conformational Locking (The "Fluorine Scan")

In drug discovery, rigidifying a molecule to match its bioactive conformation reduces the entropic cost of binding (

-

Strategy: If a lead compound has a freely rotating phenyl benzoate moiety, synthesize the o-F analog.

-

Outcome: The dipole-dipole interaction restricts rotation, favoring a planar or specific twisted conformation. If this matches the receptor pocket, binding affinity (

) improves significantly.

References

-

Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of the monohalogenobenzoic acids. Journal of the Chemical Society, 644-649. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

Sources

Methodological & Application

Synthesis of Sodium 2-Fluorobenzoate: An Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of sodium 2-fluorobenzoate from 2-fluorobenzoic acid. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical details and scientifically grounded explanations for each step of the process.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the ortho position of the benzoate ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a key intermediate for creating novel compounds with enhanced therapeutic or biological activity.

The synthesis of this compound is fundamentally an acid-base neutralization reaction. 2-Fluorobenzoic acid, a weak acid with a pKa of approximately 3.27, readily reacts with a suitable base to form its corresponding salt. This straightforward conversion is highly efficient and yields a product with distinct solubility characteristics compared to the starting acid, a feature that is instrumental in its purification.

Experimental Protocol: From Acid to Salt

This section details the complete workflow for the synthesis of this compound, from the initial reaction to the final characterization of the purified product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Fluorobenzoic Acid (C₇H₅FO₂) | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR |

| Deionized Water (H₂O) | Type II | In-house |

| Ethanol (C₂H₅OH) | 95% | Pharmco |

| Diethyl Ether (C₄H₁₀O) | Anhydrous | J.T. Baker |

| Hydrochloric Acid (HCl) | 0.1 M Standardized Solution | Ricca Chemical |

| Phenolphthalein Indicator | 1% in Ethanol | Acros Organics |

| Bromophenol Blue Indicator | 0.1% Aqueous Solution | Ward's Science |

Safety Precautions

2-Fluorobenzoic acid is an irritant. [1] Sodium hydroxide is corrosive. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[2][3] Neutralization reactions can be exothermic; therefore, slow and controlled addition of reagents is crucial.[2]

Synthesis Workflow Diagram

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Step-by-Step Synthesis Protocol

Protocol 1: Using Sodium Hydroxide

This protocol is preferred for its simplicity and the high purity of the resulting product.

-

Dissolution of the Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.0714 mol) of 2-fluorobenzoic acid in approximately 100 mL of deionized water with gentle heating and stirring. It may not fully dissolve at room temperature.

-

Preparation of the Base: Prepare a solution of 2.86 g (0.0715 mol) of sodium hydroxide in 50 mL of deionized water. Allow the solution to cool to room temperature.

-

Neutralization: While stirring the 2-fluorobenzoic acid suspension, slowly add the sodium hydroxide solution dropwise. The 2-fluorobenzoic acid will dissolve as it is neutralized to form the highly water-soluble this compound.[4] Monitor the pH of the reaction mixture using a calibrated pH meter. The target pH is between 7.0 and 8.0.

-

Isolation of Crude Product: Once the neutralization is complete, the clear solution of this compound can be concentrated using a rotary evaporator to reduce the volume of water. This will lead to the precipitation of the sodium salt.

-

Purification by Recrystallization: The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot 95% ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry under vacuum at 60-70 °C to a constant weight.

Protocol 2: Using Sodium Bicarbonate

This method is an alternative that avoids the use of a strong base. The reaction is driven by the evolution of carbon dioxide gas.

-

Reactant Suspension: In a 500 mL Erlenmeyer flask, suspend 10.0 g (0.0714 mol) of 2-fluorobenzoic acid in 150 mL of deionized water.

-

Addition of Bicarbonate: Slowly and in portions, add 6.0 g (0.0714 mol) of sodium bicarbonate to the stirred suspension. Effervescence (release of CO₂) will occur.[5] Allow the reaction to proceed until all the bicarbonate has been added and gas evolution has ceased.

-

Work-up and Isolation: Follow steps 4-6 from Protocol 1 to isolate and purify the this compound.

Characterization of this compound

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄FNaO₂ | [6] |

| Molecular Weight | 162.09 g/mol | [6] |

| Appearance | White crystalline solid | [4][7] |

| Solubility | Freely soluble in water | [4][7] |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in D₂O is expected to show signals corresponding to the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the carboxylate group.